

N-(2-Aminoethyl)-4-methylbenzenesulfonamide

structure and formula

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Compound of Interest

Compound Name:	<i>N-(2-Aminoethyl)-4-methylbenzenesulfonamide</i>
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An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide**, a key bifunctional molecule widely utilized in synthetic chemistry and drug discovery. The document delineates its fundamental molecular structure, physicochemical properties, and detailed spectroscopic characteristics. A significant focus is placed on a robust, field-proven synthesis protocol, explaining the rationale behind each step to ensure reproducibility and safety. Furthermore, this guide explores the compound's reactivity and highlights its critical applications as a versatile building block, particularly in the synthesis of macrocyclic ligands and as a scaffold for developing enzyme inhibitors. This paper is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also commonly known as N-Tosylethylenediamine, is a sulfonamide derivative characterized by the presence of a primary amine and a sulfonamide functional group. This dual functionality makes it a valuable intermediate in a variety of chemical syntheses.

The foundational identity of this compound is established by its molecular formula, C₉H₁₄N₂O₂S, and its IUPAC name, **N-(2-aminoethyl)-4-methylbenzenesulfonamide**.^[1] Its

structure consists of a p-toluenesulfonyl group (tosyl group) attached to one of the nitrogen atoms of ethylenediamine.

Chemical Structure

The two-dimensional chemical structure is depicted below, illustrating the connectivity of the tosyl group to the ethylenediamine backbone.

Caption: 2D representation of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide**.

Physicochemical Data Summary

The key physicochemical properties have been compiled from various databases and are summarized in the table below for easy reference by researchers.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	[1] [2]
Molecular Weight	214.28 - 214.29 g/mol	[1] [2]
CAS Number	14316-16-6	[1] [3]
IUPAC Name	N-(2-aminoethyl)-4-methylbenzenesulfonamide	[1]
Synonyms	N-(2-Aminoethyl)-p-toluenesulfonamide, N-Tosylethylenediamine	[2] [4]
Appearance	White to off-white solid/powder	[4]
Melting Point	122-126 °C	[4] [5]
Boiling Point	363.1 ± 52.0 °C (Predicted)	[4] [5]
Density	1.214 ± 0.06 g/cm ³ (Predicted)	[4] [5]
SMILES	CC1=CC=C(C=C1)S(=O)(=O)NCCN	[1]
InChIKey	JATMCAQQSXISOR-UHFFFAOYSA-N	[1]

Spectroscopic Characterization

Structural elucidation and purity assessment of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide** rely on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected characteristic signals are described below based on the molecule's structure. Authoritative spectral data can be found in databases like SpectraBase and PubChem.[\[1\]](#)

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (using a solvent like CDCl₃ or DMSO-d₆), the following proton signals are expected:

- Aromatic Protons: Two doublets in the aromatic region (~7.2-7.8 ppm). The protons ortho to the sulfonyl group will appear as one doublet, and the protons meta will appear as another, integrating to 2H each.
- Ethyl Bridge Protons (-CH₂-CH₂-): Two multiplets (or triplets) corresponding to the two methylene groups. The -CH₂- group adjacent to the sulfonamide nitrogen will likely be downfield (~2.8-3.2 ppm) compared to the -CH₂- group adjacent to the primary amine (~2.6-2.9 ppm).
- Amine Protons (-NH₂ and -SO₂NH-): Two broad singlets that can appear over a wide chemical shift range and are exchangeable with D₂O. The primary amine (-NH₂) protons and the sulfonamide (-NH-) proton will have distinct signals.
- Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm, integrating to 3H, characteristic of the tosyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct carbon signals:

- Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm). Two signals will correspond to the protonated aromatic carbons, and two quaternary carbons (one attached to the sulfur and one to the methyl group).

- Ethyl Bridge Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between 40-50 ppm.
- Methyl Carbon (-CH₃): A signal around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

- N-H Stretching: Two distinct bands are expected. A sharp band around 3350 cm⁻¹ for the sulfonamide N-H and two bands (symmetric and asymmetric stretching) for the primary amine (-NH₂) around 3300-3400 cm⁻¹.
- C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
- S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group (S=O) will be present at approximately 1320-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).
- N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Synthesis Methodology: A Robust Protocol

The most common and reliable synthesis of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with an excess of ethylenediamine. This method is favored for its high yield and straightforward execution.

Synthesis Workflow Diagram

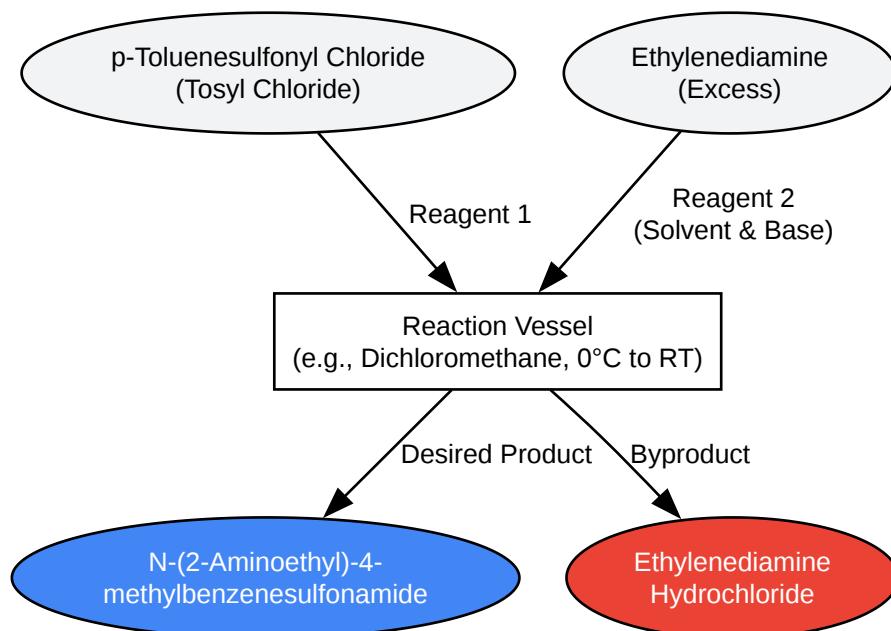


Figure 2. Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide

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Caption: Reaction scheme for the synthesis of N-Tosylethylenediamine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful execution of each step ensures the integrity of the final product.

Materials:

- p-Toluenesulfonyl chloride (TsCl)
- Ethylenediamine (EDA)
- Dichloromethane (DCM)
- 1 M Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (5 equivalents).
 - Causality Explanation: A large excess of ethylenediamine is crucial. It serves a dual purpose: as the nucleophile and as the base to neutralize the HCl byproduct generated during the reaction. This prevents the formation of the undesired di-tosylated byproduct, N,N'-di-p-Tosylethylenediamine.[\[6\]](#)
- Dissolution and Cooling: Add dichloromethane (DCM, ~10 volumes relative to TsCl) to the flask and cool the mixture to 0 °C in an ice bath with continuous stirring.
- Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
 - Causality Explanation: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and to favor the mono-substitution product over the di-substituted one. High local concentrations of TsCl would increase the probability of a second reaction.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.
 - Trustworthiness Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a DCM/Methanol mixture (e.g., 9:1). The disappearance of the tosyl chloride spot indicates reaction completion.
- Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel. Add 1 M NaOH solution to dissolve the ethylenediamine hydrochloride salt and to ensure the product is in its free base form. Shake well and allow the layers to separate.

- **Washing:** Separate the organic (DCM) layer. Wash the organic layer sequentially with water and then with a saturated brine solution.
 - **Causality Explanation:** The water wash removes excess ethylenediamine and salts. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
- **Purification:** The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as ethanol or a toluene/hexane mixture to afford the pure **N-(2-Aminoethyl)-4-methylbenzenesulfonamide** as a white crystalline solid.

Key Applications and Reactivity

The utility of **N-(2-Aminoethyl)-4-methylbenzenesulfonamide** stems from its two distinct reactive sites. The primary amine is a potent nucleophile, while the sulfonamide proton is acidic and can be deprotonated to generate an anionic nucleophile.

Precursor for Macrocyclic Ligands

A primary application is in the synthesis of aza-crown ethers and other macrocyclic compounds.^[5] The primary amine can be used in cyclization reactions with di-electrophiles (e.g., dihalides or ditosylates) to form the macrocyclic ring. The tosyl group serves as an excellent protecting group for the secondary amine that is formed, which can be removed later under specific conditions if needed.

Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a well-known pharmacophore. This compound and its derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.^[7] Specifically, research has shown inhibitory effects against cytosolic isozymes CA I and II, and particularly against tumor-associated transmembrane isozymes CA IX and XII, making it a valuable scaffold for the development of novel anticancer agents.^[7]

Safety and Handling

As a laboratory chemical, **N-(2-Aminoethyl)-4-methylbenzenesulfonamide** must be handled with appropriate safety precautions.

- GHS Hazard Statements: The compound is classified with the following hazards:
 - H302: Harmful if swallowed.[1][4]
 - H315: Causes skin irritation.[1][4]
 - H319: Causes serious eye irritation.[1][4]
 - H335: May cause respiratory irritation.[1][4]
- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][8]

Conclusion

N-(2-Aminoethyl)-4-methylbenzenesulfonamide is a compound of significant synthetic and medicinal interest. Its straightforward synthesis, coupled with the versatile reactivity of its primary amine and sulfonamide groups, establishes it as a fundamental building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development environments.

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